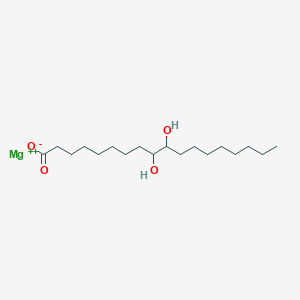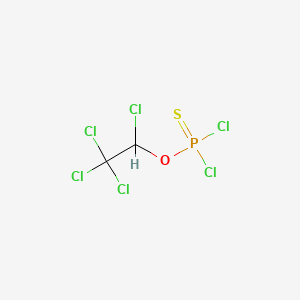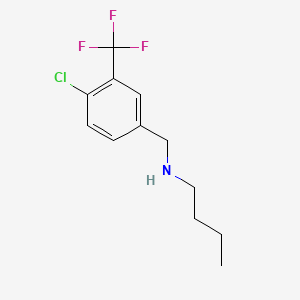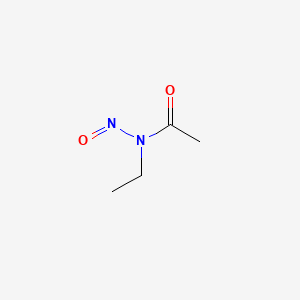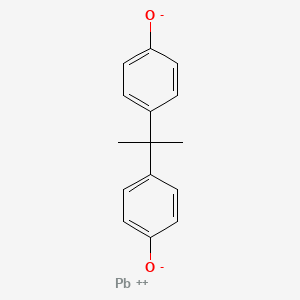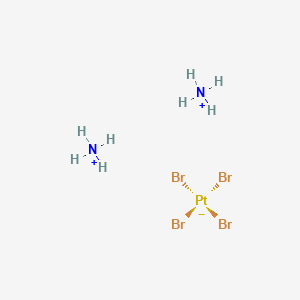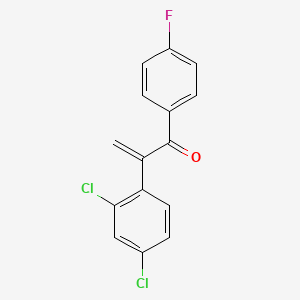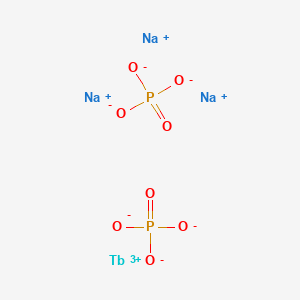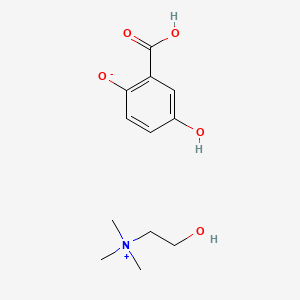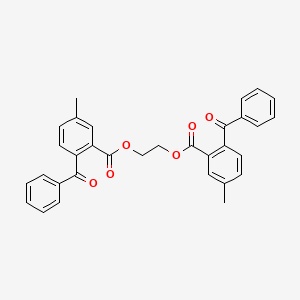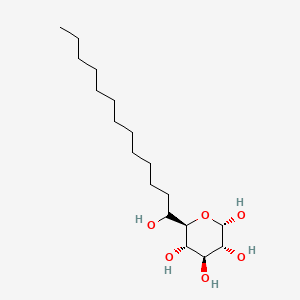
6-Dodecyl-alpha-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Dodecyl-alpha-D-glucose is a long-chain alkyl glucoside, which is a type of non-ionic surfactant. These compounds are known for their amphipathic nature, meaning they contain both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This unique structure allows them to be used in a variety of applications, including cleaning products, food and cosmetic ingredients, drug carriers, and solvents for membrane proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dodecyl-alpha-D-glucose typically involves the reaction of glucose with a long-chain alcohol, such as dodecanol. This process can be catalyzed by enzymes like β-glucosidase in non-aqueous reaction systems, including organic solvents and ionic liquids . The reaction conditions often include a temperature of around 30°C and the presence of co-solvents to enhance the miscibility of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar enzymatic processes but on a larger scale. The use of engineered enzymes and optimized reaction conditions can improve yield and efficiency. The separation and purification of the product are crucial steps to ensure the quality and purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
6-Dodecyl-alpha-D-glucose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucose moiety can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of gluconic acid derivatives, while reduction can yield various alcohols .
Scientific Research Applications
6-Dodecyl-alpha-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate drugs.
Industry: Utilized in the formulation of cleaning products, cosmetics, and food additives
Mechanism of Action
The mechanism of action of 6-Dodecyl-alpha-D-glucose primarily involves its surfactant properties. The compound can reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery, where the compound can enhance the solubility and bioavailability of poorly soluble drugs .
Comparison with Similar Compounds
Similar Compounds
Octyl-beta-D-glucopyranoside: Another long-chain alkyl glucoside with similar surfactant properties but a shorter alkyl chain.
Decyl-beta-D-glucopyranoside: Similar to 6-Dodecyl-alpha-D-glucose but with a decyl (C10) chain instead of a dodecyl (C12) chain.
Uniqueness
This compound is unique due to its longer alkyl chain, which can enhance its surfactant properties and make it more effective in certain applications. The longer chain can also improve the compound’s ability to form stable micelles, which is beneficial in drug delivery and other applications .
Properties
CAS No. |
93894-01-0 |
|---|---|
Molecular Formula |
C18H36O6 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(1-hydroxytridecyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-13(19)17-15(21)14(20)16(22)18(23)24-17/h13-23H,2-12H2,1H3/t13?,14-,15-,16+,17+,18-/m0/s1 |
InChI Key |
LJDHDYWWZFOXAJ-FCLCVJBYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




